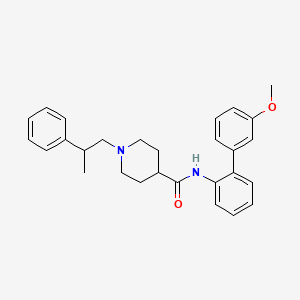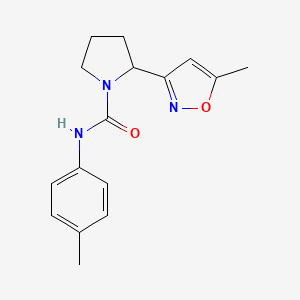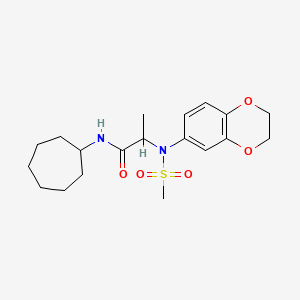![molecular formula C14H14N6OS B6047208 2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE](/img/structure/B6047208.png)
2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a pyrimidine ring through a sulfanyl linkage. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate amines with carbonyl compounds under controlled conditions.
Sulfanyl Linkage Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Quinazolinone Core Formation: The final step involves the cyclization of the intermediate with an appropriate reagent to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-pyrimidinyl derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Quinazolinone derivatives: Compounds with the quinazolinone core structure, which are known for their diverse pharmacological properties.
Uniqueness
2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE is unique due to its combined quinazolinone and pyrimidine structures, linked through a sulfanyl group. This unique structure imparts it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[1-(4,6-diaminopyrimidin-2-yl)sulfanylethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-7(22-14-18-10(15)6-11(16)19-14)12-17-9-5-3-2-4-8(9)13(21)20-12/h2-7H,1H3,(H,17,20,21)(H4,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKGURRLBJFRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NC(=CC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B6047125.png)
![N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B6047132.png)

![1-allyl-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide trifluoroacetate](/img/structure/B6047149.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine](/img/structure/B6047157.png)
![1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B6047160.png)
![2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6047167.png)



![1-[2-[[2-(Cyclohexen-1-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6047223.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![N-cyclopropyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]propanamide](/img/structure/B6047232.png)
![1-[1-({1-[3-(methylthio)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6047243.png)
